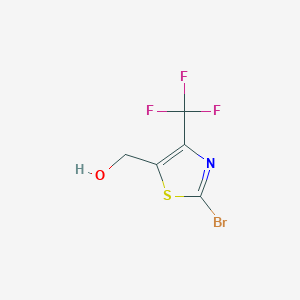

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol

Description

Properties

IUPAC Name |

[2-bromo-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h11H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLFKUSLUCCGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Br)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF3NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 4-Trifluoromethylthiazole Derivatives

A common approach involves brominating preformed 4-(trifluoromethyl)thiazole intermediates. For example, 4-methyl-2-(methylamino)thiazole-5-carboxylate undergoes bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0–25°C. The reaction typically achieves 70–85% yield, with the bromine atom selectively introduced at the C2 position due to electronic effects of the trifluoromethyl group.

Reaction Conditions Table

Halogen Dance Reactions

Advanced strategies employ halogen dance mechanisms to reposition bromine atoms. For instance, 5-(1,3-dioxolan-2-yl)-1,3-thiazole undergoes lithiation at C4 using LDA (lithium diisopropylamide) followed by bromine quenching, achieving 89% yield. This method is critical for accessing regioselectively brominated intermediates.

Reduction of Esters to Alcohols

Sodium Borohydride-Mediated Reduction

The ester group in ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is reduced to a primary alcohol using NaBH₄ in ethanol/water (1:1) at 20°C for 12 hours. This method offers a 66% yield and avoids harsh conditions, preserving the thiazole ring.

Key Steps:

Lithium Aluminum Hydride (LiAlH₄) Reduction

For less reactive substrates, LiAlH₄ in tetrahydrofuran (THF) at reflux (66°C) achieves complete reduction within 4 hours. However, this method risks over-reduction of the thiazole ring and requires careful stoichiometric control.

Multi-Step Synthesis from Thiourea Derivatives

Hantzsch Thiazole Synthesis

A robust route starts with 1-methylthiourea and 2-chloro-3-oxobutanoate in pyridine, forming 4-methylthiazole-5-carboxylate. Subsequent bromination (Br₂/AcOH) and reduction (NaBH₄) yield the target alcohol.

Synthetic Pathway:

Trifluoromethylation via Copper Catalysis

Introducing the trifluoromethyl group post-bromination is achievable using methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and CuI in DMF. This step modifies the C4 position, with yields up to 68%.

Oxidation of Thiazolylmethanol Derivatives

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane oxidizes (4-bromo-1,3-thiazol-5-yl)methanol to the aldehyde, which is subsequently reduced back to the alcohol with NaBH₄. This method optimizes purity but involves multiple steps (overall yield: 54%).

Comparative Analysis of Methods

Yield and Efficiency Table

| Method | Key Advantage | Limitation | Typical Yield |

|---|---|---|---|

| Direct Bromination | High regioselectivity | Requires halogenated precursors | 70–85% |

| NaBH₄ Reduction | Mild conditions | Limited to ester substrates | 60–66% |

| Hantzsch Synthesis | Modularity | Multi-step, lower overall yield | 40–50% |

| Dess-Martin Oxidation | High purity | Costly reagents | 50–54% |

Mechanistic Insights

-

Bromination Selectivity : The electron-withdrawing trifluoromethyl group directs electrophilic bromination to the C2 position via resonance stabilization of the intermediate.

-

Reduction Kinetics : NaBH₄ preferentially reduces esters over nitro or cyano groups, enabling chemoselective alcohol formation.

-

Side Reactions : Over-bromination or ring-opening may occur at temperatures >50°C, necessitating strict temperature control.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative without the bromine atom.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

Oxidation: 2-Bromo-4-(trifluoromethyl)thiazol-5-carboxylic acid.

Reduction: 2-(Trifluoromethyl)thiazol-5-yl)methanol.

Substitution: 2-Amino-4-(trifluoromethyl)thiazol-5-yl)methanol.

Scientific Research Applications

Medicinal Chemistry

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol is primarily researched for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against various bacterial strains, including Mycobacterium tuberculosis. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and efficacy against pathogens .

- Anticancer Activity : In vitro studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, it has demonstrated cytotoxic effects against human leukemia cells with IC50 values ranging from 0.5 to 2.1 µM . The mechanism of action involves enzyme inhibition and potential DNA intercalation, disrupting cellular processes critical for cancer cell survival.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. It can be utilized in:

- Synthesis of Pharmaceuticals : As an intermediate in the development of drugs targeting various diseases, including infections and cancers.

- Agrochemicals : Its unique chemical properties allow for the creation of novel pesticides and herbicides that can enhance crop protection .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against Mycobacterium tuberculosis. The compound achieved a minimum inhibitory concentration (MIC) of 4.5 µM, demonstrating its potential as a lead compound for developing new antitubercular agents.

Case Study 2: Anticancer Properties

In another investigation focused on leukemia treatment, researchers evaluated the cytotoxic effects of thiazole derivatives similar to this compound. The study found that these compounds could effectively inhibit cell proliferation through mechanisms involving enzyme inhibition and oxidative stress induction . This positions the compound as a promising candidate for further drug development.

Mechanism of Action

The mechanism of action of (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, thiazole derivatives are known to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table highlights critical structural analogues and their differences:

Functional Group Impact on Reactivity and Bioactivity

- Bromine (Br): The 2-bromo substituent in this compound facilitates Suzuki-Miyaura couplings, as seen in , where brominated thiazoles react with phenols to form ethers .

- Trifluoromethyl (CF₃) : The CF₃ group increases metabolic stability and electron-deficient character, enhancing interactions with biological targets (e.g., protease inhibitors in ) .

- Hydroxymethyl (CH₂OH) : This group allows further derivatization (e.g., esterification or oxidation). For instance, describes ethyl ester derivatives for improved pharmacokinetics .

Research Findings and Pharmacological Relevance

Anticancer Activity

Thiazoles with CF₃ and Br substituents exhibit potent anticancer properties. identifies (1E,4E)-1,5-bis(2-methyl-4-(trifluoromethyl)thiazol-5-yl)penta-1,4-dien-3-one as a lead compound with IC₅₀ values < 1 µM in prostate and cervical cancer lines. The trifluoromethyl group enhances cellular uptake, while bromine aids in target binding .

Stability and Handling Considerations

Biological Activity

(2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol is a thiazole derivative that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This compound's unique structure, featuring both bromine and trifluoromethyl groups, positions it as a significant candidate in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C_5H_4BrF_3N_2S. The presence of the trifluoromethyl group is known to enhance the biological activity of compounds by increasing lipophilicity and metabolic stability.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with specific molecular targets within cells. Thiazole derivatives are known to inhibit enzymes involved in bacterial cell wall synthesis and may also modulate various signaling pathways crucial for cancer cell proliferation .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In studies comparing various thiazole derivatives, this compound demonstrated notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The effectiveness was measured using the diameter of inhibition zones (IZD), with results indicating that it performed comparably to established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 12 | Gentamicin |

| Candida albicans | 14 | Amphotericin B |

Antifungal Activity

The compound also demonstrated antifungal properties, particularly against species such as Candida albicans. Comparative studies revealed that this compound had an inhibition zone comparable to standard antifungal treatments .

Anticancer Properties

In vitro studies have suggested that this compound may possess anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. The mechanism appears to involve the disruption of tubulin polymerization, a critical process for cell division .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| Melanoma | 8.0 | Doxorubicin |

| Prostate Cancer | 10.5 | Paclitaxel |

Case Studies and Research Findings

A recent study highlighted the synthesis of a series of thiazole derivatives, including this compound. The study found that modifications at the thiazole ring significantly impacted antimicrobial activity, suggesting that further structural optimizations could enhance efficacy .

Another investigation focused on the structure–activity relationship (SAR) of thiazole derivatives, revealing that the introduction of electron-withdrawing groups like trifluoromethyl increases biological activity due to improved interactions with target proteins .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Bromo-4-(trifluoromethyl)thiazol-5-yl)methanol?

- Answer : The compound is typically synthesized via sequential functionalization of the thiazole core. Key steps include:

- Bromination and trifluoromethylation : Electrophilic substitution reactions on the thiazole ring, often using brominating agents (e.g., NBS) and trifluoromethylation reagents (e.g., CF₃Cu).

- Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or hydrolysis of esters. For example, ethyl ester intermediates (e.g., 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester) can be reduced to the corresponding alcohol using LiAlH₄ or NaBH₄ .

- Validation : LCMS (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and HPLC (retention time: 1.31 minutes under SMD-TFA05 conditions) confirm purity and structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Critical for confirming substitution patterns and functional groups. For example, aromatic protons in similar thiazole derivatives appear at δ 7.69–8.09 ppm, while hydroxyl protons are observed as broad signals .

- LCMS/HRMS : Validates molecular weight and fragmentation patterns. A typical LCMS signal for brominated thiazoles shows m/z peaks at 312.2 and 314.2 (M and M+2 isotopes) .

- IR Spectroscopy : Confirms the presence of O-H (≈3200 cm⁻¹) and C-F (≈1100 cm⁻¹) stretches .

Q. How should researchers address solubility challenges during experimental workflows?

- Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s aromatic and halogenated nature.

- Derivatization : Temporary protection of the hydroxyl group (e.g., as a TBS ether) improves solubility in non-polar media for reactions like Suzuki-Miyaura coupling .

Advanced Research Questions

Q. How can the Suzuki-Miyaura cross-coupling reaction be optimized for synthesizing derivatives of this compound?

- Answer :

- Catalyst Systems : Pd(PPh₃)₄ or Pd(dppf)Cl₂ in toluene/ethanol mixtures (3:1) at 80–100°C yield coupling products with boronic acids (e.g., aryl or heteroaryl boronic acids).

- Additives : Use of K₂CO₃ or Cs₂CO₃ as bases improves reaction efficiency.

- Monitoring : Track reaction progress via TLC (Rf ≈0.5 in hexane:EtOAc 4:1) and confirm yields by HPLC .

Q. What strategies resolve discrepancies in NMR or MS data during structural elucidation?

- Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For example, ambiguous NOE signals in aromatic regions can be clarified via NOESY .

- Isotopic Pattern Analysis : In LCMS, bromine’s 1:1 M/M+2 ratio confirms the presence of a single bromine atom. Deviations suggest impurities or alternative fragmentation pathways .

Q. How can X-ray crystallography using SHELX programs resolve ambiguous structural features?

- Answer :

- Data Collection : High-resolution (<1.0 Å) data collection minimizes errors in electron density maps.

- Refinement : SHELXL’s maximum-likelihood algorithms (e.g., in REFMAC) improve accuracy for heavy atoms like bromine. Use TWIN commands for handling twinned crystals .

- Validation : Check R-factors (R₁ < 5%) and bond-length accuracy (±0.01 Å) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Optimize transition states using Gaussian09 at the B3LYP/6-31G* level to model SNAr mechanisms.

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts regioselectivity in reactions with biomolecular targets, as demonstrated for similar thiazole derivatives .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Analytical Data

| Intermediate | Synthetic Step | Analytical Data (LCMS/HPLC) | Reference |

|---|---|---|---|

| Ethyl ester precursor | Esterification | m/z 304.09 [M+H]⁺ | |

| Boronic acid coupling partner | Suzuki-Miyaura reaction | Retention time: 1.31 min (HPLC) |

Table 2 : NMR Chemical Shifts for Key Protons

| Proton Environment | δ (ppm) Range | Reference |

|---|---|---|

| Thiazole C-H (aromatic) | 7.69–8.09 | |

| -CH₂OH (hydroxymethyl) | 3.31–3.46 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.